4-oxo-1H-quinazoline-6-carboxylic acid
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Overview
Description
The compound with the identifier “4-oxo-1H-quinazoline-6-carboxylic acid” is known as 6-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-. It is a quinazoline derivative that contains a carboxylic acid group and a 3,4-dihydro-4-oxo group. This compound has the chemical formula C9H6N2O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation methods for 6-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo- involve several synthetic routes. One common method includes the reaction of quinazoline derivatives with carboxylic acid groups under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and continuous monitoring to ensure high yield and purity. The use of advanced crystallization techniques helps in obtaining the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may produce more hydrogenated derivatives.
Scientific Research Applications
6-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: It serves as a precursor in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo- include other quinazoline derivatives with varying functional groups. Examples include:
- 4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid
- 2-Methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid
Uniqueness
What sets 6-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo- apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications.
Properties
IUPAC Name |
4-oxo-1H-quinazoline-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-6-3-5(9(13)14)1-2-7(6)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARFZQDQEUGANF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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